molecular formula C17H14FNO3 B7539686 Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate

Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate

Cat. No. B7539686
M. Wt: 299.30 g/mol
InChI Key: YBRSLUNHSCOTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC, the main psychoactive component of cannabis. JWH-018 has been used extensively in scientific research to study the effects of cannabinoids on the human body.

Mechanism of Action

Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC. It binds to the CB1 receptor with high affinity and activates it, resulting in the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate.
Biochemical and Physiological Effects:
Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate has been shown to have a number of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to affect the immune system, causing a decrease in the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate has a number of advantages and limitations for use in lab experiments. One advantage is that it is a potent agonist of the CB1 receptor, which makes it a useful tool for studying the effects of cannabinoids on the human body. One limitation is that it is a synthetic cannabinoid, which means that its effects may not be representative of the effects of natural cannabinoids found in cannabis.

Future Directions

There are a number of future directions for research on Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate. One direction is to study its effects on different organ systems in the body, such as the liver and kidneys. Another direction is to study its effects on different types of cells, such as cancer cells. Additionally, research could be done to develop new synthetic cannabinoids that have different effects on the human body.

Synthesis Methods

Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate is synthesized by reacting 2,3-dihydroindole-5-carboxylic acid with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then esterified with methanol to form Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate.

Scientific Research Applications

Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate has been used extensively in scientific research to study the effects of cannabinoids on the human body. It has been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of THC. Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate has also been used to study the effects of cannabinoids on the cardiovascular system, the immune system, and the central nervous system.

properties

IUPAC Name

methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3/c1-22-17(21)12-6-7-15-11(10-12)8-9-19(15)16(20)13-4-2-3-5-14(13)18/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRSLUNHSCOTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-fluorobenzoyl)-2,3-dihydroindole-5-carboxylate

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